

In-Depth Technical Guide to the Spectrophotometric Analysis of Direct Red 254

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Compound of Interest

Compound Name: Direct Red 254

Cat. No.: B12363504

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectrophotometric analysis of C.I. **Direct Red 254** (CAS No. 101380-00-1). It details the fundamental principles, experimental protocols, and data interpretation for the quantitative and qualitative analysis of this double azo dye. The information presented is intended to support research and development activities where precise and accurate measurement of **Direct Red 254** is required.

Introduction to Direct Red 254 and its Spectrophotometric Properties

Direct Red 254 is a water-soluble synthetic dye belonging to the double azo class.^[1] Its chemical structure, containing an extended system of conjugated double bonds which includes two azo groups (-N=N-), is responsible for its characteristic red color.^[2] This chromophore allows for the absorption of light in the visible region of the electromagnetic spectrum, making it amenable to analysis by UV-Visible spectrophotometry. The wavelength of maximum absorbance (λ_{max}) for similar red disazo dyes is typically observed in the range of 500 nm to 530 nm.^[2] One study on a related pigment, C.I. Pigment Red 254, reported an absorption maximum at 516 nm, which can be considered a probable λ_{max} for **Direct Red 254**.

Spectrophotometric analysis of **Direct Red 254** is crucial for various applications, including:

- Quantitative analysis: Determining the concentration of the dye in solutions.

- Purity assessment: Identifying the presence of impurities or degradation products.
- Degradation studies: Monitoring the breakdown of the dye under different conditions (e.g., photodegradation).
- Interaction studies: Investigating the binding of the dye with other molecules.

Quantitative Analysis Data

The following table summarizes the key spectrophotometric data for **Direct Red 254**. It is important to note that the molar absorptivity for **Direct Red 254** is not readily available in the reviewed literature and would need to be determined experimentally.

Parameter	Value	Notes
Chemical Name	C.I. Direct Red 254	
CAS Number	101380-00-1	[1]
Molecular Formula	C ₂₂ H ₁₅ N ₅ Na ₂ O ₇ S ₂	
Molecular Weight	571.49 g/mol	
Probable λ_{max}	~516 nm	Based on data for the closely related C.I. Pigment Red 254. The λ_{max} for similar red disazo dyes is in the 500-530 nm range.[2]
Molar Absorptivity (ϵ)	Not available	Must be determined experimentally.
Solubility	Water-soluble	

Experimental Protocols

This section outlines the detailed methodologies for the spectrophotometric analysis of **Direct Red 254**.

Determination of Wavelength of Maximum Absorbance (λ_{max})

Objective: To determine the wavelength at which **Direct Red 254** exhibits maximum absorbance in a specific solvent.

Materials:

- **Direct Red 254**
- Distilled or deionized water (or other appropriate solvent)
- UV-Visible Spectrophotometer
- Quartz cuvettes (1 cm path length)
- Volumetric flasks and pipettes

Procedure:

- Prepare a stock solution: Accurately weigh a small amount of **Direct Red 254** and dissolve it in a known volume of solvent in a volumetric flask to prepare a stock solution of known concentration.
- Prepare a working solution: Dilute the stock solution to a concentration that gives an absorbance reading between 0.5 and 1.5 at the expected λ_{max} .
- Scan the spectrum:
 - Fill a cuvette with the solvent to be used as a blank.
 - Place the blank cuvette in the spectrophotometer and zero the instrument.
 - Fill a second cuvette with the **Direct Red 254** working solution.
 - Scan the absorbance of the solution over a wavelength range of at least 400 nm to 700 nm.

- Identify λ_{max} : The wavelength at which the highest absorbance is recorded is the λ_{max} .

Quantitative Determination of Direct Red 254 Concentration (Beer-Lambert Law)

Objective: To determine the concentration of an unknown sample of **Direct Red 254** using a calibration curve.

Materials:

- **Direct Red 254** stock solution of known concentration
- Solvent
- UV-Visible Spectrophotometer set to the predetermined λ_{max}
- Quartz cuvettes (1 cm path length)
- Volumetric flasks and pipettes

Procedure:

- Prepare a series of standard solutions: From the stock solution, prepare a series of at least five standard solutions of decreasing concentrations by serial dilution. The concentration range should bracket the expected concentration of the unknown sample.
- Measure the absorbance of the standards:
 - Zero the spectrophotometer with the solvent blank at the λ_{max} .
 - Measure and record the absorbance of each standard solution at the λ_{max} .
- Create a calibration curve: Plot a graph of absorbance versus concentration for the standard solutions. The data should yield a straight line that passes through the origin, in accordance with the Beer-Lambert Law ($A = \epsilon bc$). Perform a linear regression analysis to obtain the equation of the line ($y = mx + c$) and the correlation coefficient (R^2). An R^2 value close to 1 indicates a good linear fit.

- Measure the absorbance of the unknown sample: Measure the absorbance of the unknown **Direct Red 254** solution at the same λ_{max} .
- Calculate the concentration of the unknown: Using the equation of the calibration curve, calculate the concentration of the unknown sample from its absorbance.

Monitoring Photodegradation of Direct Red 254

Objective: To monitor the degradation of **Direct Red 254** over time when exposed to a light source.

Materials:

- **Direct Red 254** solution of known initial concentration
- UV lamp or other light source
- UV-Visible Spectrophotometer
- Quartz cuvettes
- Magnetic stirrer and stir bar (optional)

Procedure:

- Initial measurement: Measure the initial absorbance of the **Direct Red 254** solution at its λ_{max} .
- Initiate photodegradation: Place the solution in a suitable reaction vessel and expose it to the light source. If necessary, maintain constant stirring.
- Monitor absorbance over time: At regular time intervals, withdraw an aliquot of the solution and measure its absorbance at the λ_{max} .
- Data analysis:
 - Plot a graph of absorbance versus time to visualize the degradation profile.

- The percentage of degradation can be calculated using the formula: Degradation (%) = $[(A_0 - A_t) / A_0] * 100$ where A_0 is the initial absorbance and A_t is the absorbance at time t .
- To determine the kinetics of the degradation, plot $\ln(A_0/A_t)$ versus time. A linear plot suggests pseudo-first-order kinetics. The rate constant (k) can be determined from the slope of the line.

Visualizations

The following diagrams illustrate the key workflows and concepts described in this guide.

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References

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